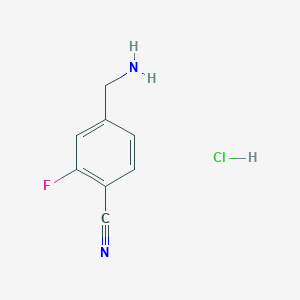

2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

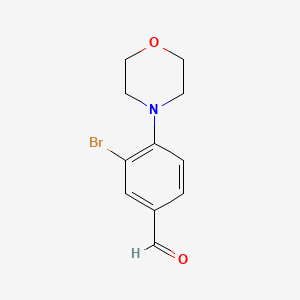

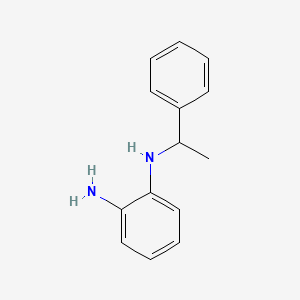

The compound 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a fluorinated heterocyclic compound that is likely to possess interesting chemical and pharmacological properties due to the presence of the 1,2,5-oxadiazole ring and the fluorobenzyl moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated for their potential as anti-malarial and anticonvulsant agents, as well as for their unique synthetic routes .

Synthesis Analysis

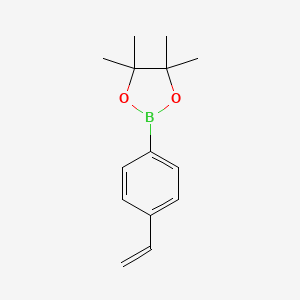

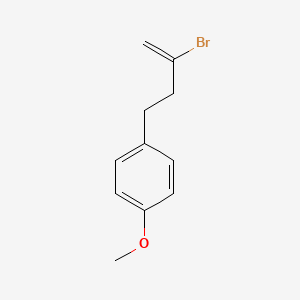

The synthesis of related 1,3,4-oxadiazole compounds has been reported, where the introduction of various substituents, including halogen atoms like fluorine, has been explored to enhance biological activity. For instance, the synthesis of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles has been achieved, and these compounds have shown significant anticonvulsant activity . Additionally, photochemical methods have been used to synthesize 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, indicating that similar strategies could potentially be applied to the synthesis of this compound .

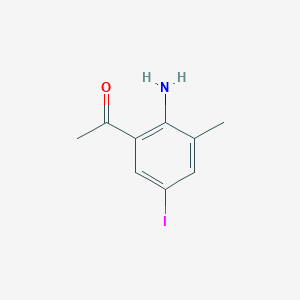

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, is stabilized by various intermolecular interactions, including halogen-halogen contacts, which are significant for the stabilization of the crystal packing . These structural insights are valuable for understanding how modifications to the oxadiazole core, such as the addition of a 2-fluorobenzyl group, might influence the overall molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be influenced by the presence of electron-withdrawing groups such as fluorine. The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles involves the fragmentation of the furazan ring and the formation of a counterpart fragment that is captured by a nitrogen nucleophile . This suggests that the 2-fluorobenzyl group in the target compound may also participate in unique chemical reactions, potentially leading to the formation of novel structures or the enhancement of biological activity.

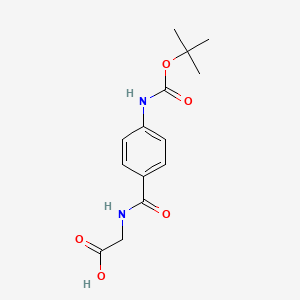

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are often dictated by their substituents. The introduction of a fluorine atom can significantly alter the lipophilicity, electronic distribution, and hydrogen bonding capacity of the molecule. For instance, the presence of a fluoro substituent at the ortho position of the benzylthio moiety in anticonvulsant oxadiazole derivatives has been shown to enhance activity . Therefore, the 2-fluorobenzyl group in the compound of interest is likely to contribute to its physical and chemical properties, potentially affecting its solubility, stability, and interaction with biological targets.

Propiedades

IUPAC Name |

(2-fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFSFYPYPCSAOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635965 |

Source

|

| Record name | (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

340828-48-0 |

Source

|

| Record name | (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)